molecular formula C5H14Cl2N2O B2598569 (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride CAS No. 2377004-44-7

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2598569
CAS No.: 2377004-44-7
M. Wt: 189.08
InChI Key: IWERJYZLTFXUAX-ALUAXPQUSA-N
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Description

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation or other functional group transformations.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

    Dihydrochloride Formation: The compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical agents.

    Industry: As an intermediate in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol: The base form without the dihydrochloride salt.

    (3S,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride: The stereoisomer with different spatial arrangement.

    N-Methylpyrrolidine: A related compound with a methyl group instead of the aminomethyl group.

Uniqueness

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activity and reactivity compared to similar compounds.

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWERJYZLTFXUAX-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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